molecular formula C9H7BrFNO2 B3000617 4-(4-Bromo-2-fluorophenyl)-1,3-oxazolidin-2-one CAS No. 1479570-10-9

4-(4-Bromo-2-fluorophenyl)-1,3-oxazolidin-2-one

Cat. No.: B3000617
CAS No.: 1479570-10-9
M. Wt: 260.062
InChI Key: FHPOSFDLHDOEIS-UHFFFAOYSA-N
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Description

4-(4-Bromo-2-fluorophenyl)-1,3-oxazolidin-2-one is a chemical compound that belongs to the class of oxazolidinones. This compound is characterized by the presence of a bromine and fluorine atom on the phenyl ring, which is attached to the oxazolidinone core. Oxazolidinones are known for their diverse applications in medicinal chemistry, particularly as antibiotics.

Scientific Research Applications

4-(4-Bromo-2-fluorophenyl)-1,3-oxazolidin-2-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential as an antimicrobial agent.

    Medicine: Investigated for its activity against resistant bacterial strains.

    Industry: Utilized in the development of new materials with specific properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Bromo-2-fluorophenyl)-1,3-oxazolidin-2-one typically involves the reaction of 4-bromo-2-fluoroaniline with glycidol in the presence of a base to form the oxazolidinone ring. The reaction conditions often include the use of solvents such as dichloromethane or toluene and temperatures ranging from room temperature to reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

4-(4-Bromo-2-fluorophenyl)-1,3-oxazolidin-2-one undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxazolidinone derivatives or reduction to remove the bromine or fluorine atoms.

    Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium azide or thiourea in polar solvents like DMF or DMSO.

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.

    Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

Major Products Formed

    Substitution: Formation of 4-(4-substituted-2-fluorophenyl)-1,3-oxazolidin-2-one derivatives.

    Oxidation: Formation of oxazolidinone N-oxides.

    Reduction: Formation of dehalogenated oxazolidinone derivatives.

Mechanism of Action

The mechanism of action of 4-(4-Bromo-2-fluorophenyl)-1,3-oxazolidin-2-one involves its interaction with bacterial ribosomes, inhibiting protein synthesis. This compound binds to the 50S subunit of the ribosome, preventing the formation of the initiation complex and thus halting bacterial growth. The presence of bromine and fluorine atoms enhances its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Linezolid: Another oxazolidinone antibiotic with a similar mechanism of action but different substituents on the phenyl ring.

    Tedizolid: A more potent oxazolidinone derivative with enhanced activity against resistant strains.

Uniqueness

4-(4-Bromo-2-fluorophenyl)-1,3-oxazolidin-2-one is unique due to the presence of both bromine and fluorine atoms, which confer distinct electronic and steric properties. These modifications can lead to improved pharmacokinetic and pharmacodynamic profiles compared to other oxazolidinones.

Properties

IUPAC Name

4-(4-bromo-2-fluorophenyl)-1,3-oxazolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrFNO2/c10-5-1-2-6(7(11)3-5)8-4-14-9(13)12-8/h1-3,8H,4H2,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHPOSFDLHDOEIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(NC(=O)O1)C2=C(C=C(C=C2)Br)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrFNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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